

Spectral Data and Experimental Guide for Methyl 6-bromo-3-hydroxypicolinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 6-bromo-3-hydroxypicolinate**

Cat. No.: **B1358371**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and outlines experimental protocols for the synthesis and characterization of **Methyl 6-bromo-3-hydroxypicolinate**. While detailed, experimentally obtained spectra for this specific compound are not readily available in public databases, this document compiles essential information, predicted spectral characteristics, and generalized experimental procedures to assist researchers in its synthesis and analysis.

Chemical Information

Property	Value	Source
Chemical Name	Methyl 6-bromo-3-hydroxypicolinate	N/A
IUPAC Name	methyl 6-bromo-3-hydroxypyridine-2-carboxylate	N/A
CAS Number	321601-48-3	N/A
Molecular Formula	C ₇ H ₆ BrNO ₃	[1]
Molecular Weight	232.03 g/mol	[1]
Monoisotopic Mass	230.95311 Da	[1]

Predicted Spectral Data

Due to the absence of published experimental spectra, the following sections describe the expected spectral characteristics based on the chemical structure of **Methyl 6-bromo-3-hydroxypicolinate** and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The two protons on the pyridine ring should appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm). The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl protons of the ester group will be a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (δ 160-170 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon of the ester will be the most upfield signal (around δ 50-55 ppm).

Infrared (IR) Spectroscopy

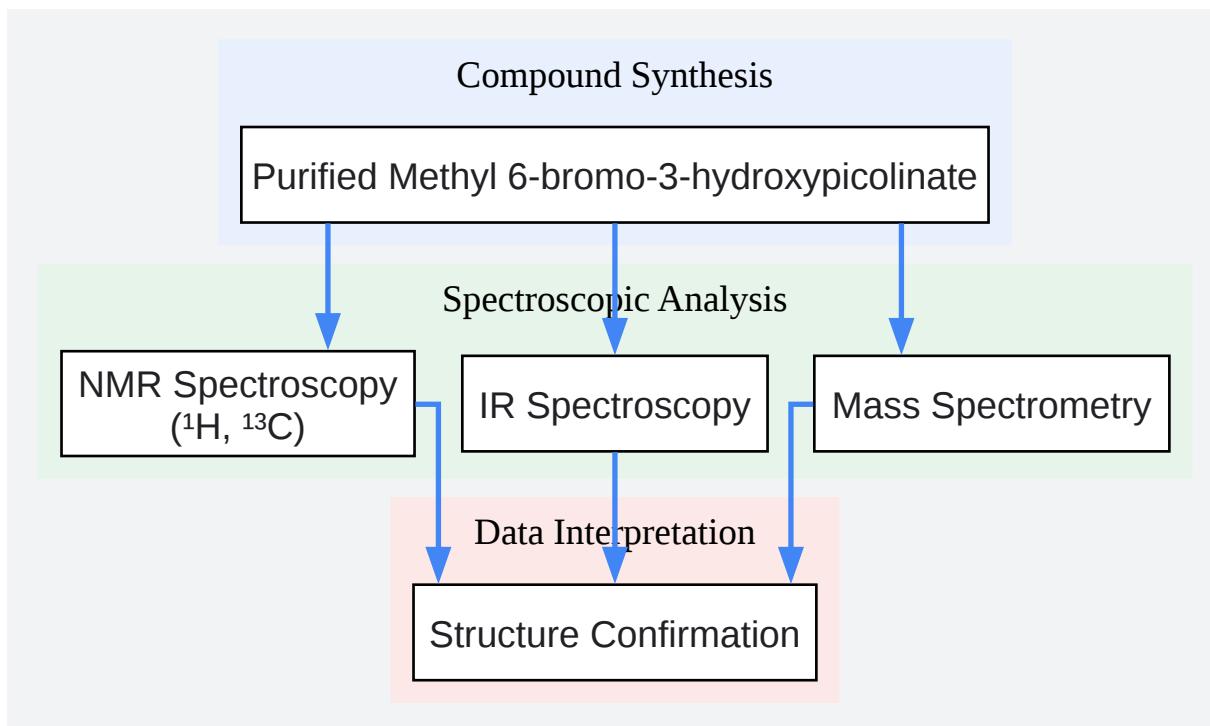
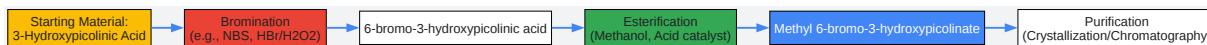
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H stretch (hydroxyl)	3200-3600 (broad)
C-H stretch (aromatic)	3000-3100
C-H stretch (methyl)	2850-3000
C=O stretch (ester)	1700-1730
C=C and C=N stretch (aromatic ring)	1400-1600
C-O stretch (ester)	1100-1300
C-Br stretch	500-600

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine atom (isotopes ^{79}Br and ^{81}Br).

Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and cleavage of the pyridine ring.



- Predicted m/z for [M+H]⁺: 231.9604

Experimental Protocols

The following are proposed, generalized protocols for the synthesis and spectral characterization of **Methyl 6-bromo-3-hydroxypicolinate**, based on standard laboratory techniques and procedures found in related literature.

Synthesis of Methyl 6-bromo-3-hydroxypicolinate

A potential synthetic route is outlined in patent literature (e.g., EP2868660A1), where the compound is used as a starting material. The synthesis of the compound itself would likely involve the bromination of a suitable picolinic acid precursor, followed by esterification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP2868660A1 - Antitumor effect potentiator composed of imidazooxazine compound - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectral Data and Experimental Guide for Methyl 6-bromo-3-hydroxypicolinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1358371#spectral-data-nmr-ir-ms-for-methyl-6-bromo-3-hydroxypicolinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com